molecular formula C23H27ClN4O2 B2716130 2-amino-4-(2-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-17-8

2-amino-4-(2-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2716130
CAS RN: 712296-17-8
M. Wt: 426.95
InChI Key: PDFQOGWREVYFQC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. These include an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a pyran ring (a six-membered ring with one oxygen atom), and a nitrile group (a carbon-nitrogen triple bond). These features suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The indole and pyran rings are likely to contribute to the compound’s rigidity, while the various substituents (the amino, chlorophenyl, diethylamino propyl, and nitrile groups) could influence its reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the amino group could act as a nucleophile in reactions with electrophiles, while the nitrile group could be hydrolyzed to give a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (such as the amino and nitrile groups) could increase its solubility in polar solvents .

Scientific Research Applications

Structural and Optical Properties

The structural and optical properties of derivatives closely related to the specified chemical compound have been studied, particularly focusing on their transition to thin films. These studies have found that such compounds, when deposited to form thin films, retain their chemical bonds and demonstrate specific optical properties determined by spectrophotometric measurements. This includes absorption parameters and the type of electron transition, which are crucial for applications in materials science and optical engineering (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties and Device Fabrication

Photovoltaic properties of derivatives have been analyzed, showing potential in organic–inorganic photodiode fabrication. The study highlighted the utility of these compounds in creating heterojunction diodes with photovoltaic properties under illumination, which could be leveraged in solar cell technology and light-sensitive devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Research on the dielectric properties of similar compounds has revealed their potential in electronic applications. Such studies show the effect of substitution groups on the AC electrical conductivity and dielectric properties, which is essential for the development of electronic materials and components, such as capacitors and transistors (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Antifungal Activity

Compounds with a similar structure have been investigated for their antifungal properties, indicating the potential pharmaceutical applications of these chemicals. The synthesis of novel polyheterocyclic compounds containing fused triazine moiety and their antifungal activity highlight the broader implications of such research in developing new antifungal agents (Ibrahim, Abdel-Rahman, Abdel-Halim, Ibrahim, & Allimony, 2008).

Molecular Docking and Antimicrobial Activity

The exploration of novel pyridine and fused pyridine derivatives, including the compound of interest, for their antimicrobial activity via molecular docking studies, underscores the potential of such compounds in medicinal chemistry. These studies provide a foundation for the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The indole ring is a common feature in many biologically active compounds and is known to interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be a promising candidate for further study. Future research could focus on exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity .

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O2/c1-4-27(5-2)11-8-12-28-15(3)13-19-21(23(28)29)20(17(14-25)22(26)30-19)16-9-6-7-10-18(16)24/h6-7,9-10,13,20H,4-5,8,11-12,26H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFQOGWREVYFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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